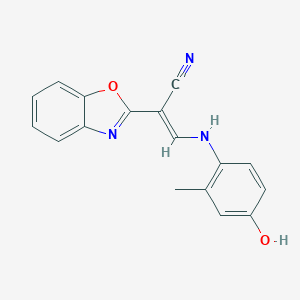
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a compound used for proteomics research . It has a molecular formula of C13H11Cl2NO2S and a molecular weight of 316.20 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate consists of a thiophene ring substituted with an ethyl carboxylate group, an amino group, and a 2,4-dichlorophenyl group .Scientific Research Applications
Antimicrobial Activity
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and its derivatives exhibit notable antimicrobial properties. For instance, Prasad et al. (2017) reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showing significant antibacterial activity, assessed through the minimum inhibitory concentration method (Prasad et al., 2017). Similarly, Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes with antimicrobial activity, highlighting the potential of these compounds in addressing microbial infections (Arora et al., 2013).
Cancer Research
Research by Mohareb et al. (2016) demonstrated that certain thiophene derivatives, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, showed significant anti-cancer activity against various tumor cell lines, indicating a potential role in cancer treatment (Mohareb et al., 2016).
Dyeing Properties
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate derivatives have been applied in the textile industry for dyeing purposes. Rangnekar et al. (1999) synthesized ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate, which was used as a disperse dye on polyester fibers, showcasing its utility in textile coloring (Rangnekar et al., 1999).
Synthetic Chemistry
The compound and its derivatives play a significant role in synthetic chemistry. For instance, the work by Abaee and Cheraghi (2013) on a four-component Gewald reaction under organocatalyzed aqueous conditions used ethyl cyanoacetate, an important building block in the synthesis of thiophene derivatives, indicating the versatility of these compounds in organic synthesis (Abaee & Cheraghi, 2013).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological activities and are often used in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with various pharmacological properties, such as anticancer activity .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of chemical compounds .
properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)11-9(6-19-12(11)16)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLLZSJHYLHEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(propanoylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B412920.png)
![3-[(4-butoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B412923.png)


![3-benzyl-2-(methylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412929.png)
![2-(2,4-dimethylphenyl)-7-methoxy-4-[(2-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B412930.png)

![2-[2-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]butyl 4-chlorophenylcarbamate](/img/structure/B412933.png)


![4-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]benzamide](/img/structure/B412938.png)
![Ethyl 2-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412940.png)

![5-{[2-(1,3-Benzoxazol-2-yl)-2-cyanovinyl]amino}-2-chlorobenzoic acid](/img/structure/B412942.png)